molecular formula C19H26N2O5 B2786922 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 900006-84-0

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2786922
CAS No.: 900006-84-0
M. Wt: 362.426
InChI Key: VZAGEXRTYNZYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine. This intermediate is then reacted with 2-methoxy-5-methylphenyl isocyanate under controlled conditions to form the desired oxalamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific spirocyclic structure and the presence of both oxalamide and methoxyphenyl functional groups

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-13-6-7-16(24-2)15(10-13)21-18(23)17(22)20-11-14-12-25-19(26-14)8-4-3-5-9-19/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAGEXRTYNZYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.